10-Fold Lower GI50 Values in Pancreatic Cancer Cell Lines Relative to ONC201
In a panel of seven pancreatic cancer cell lines, ONC212 exhibited GI50 values in the range of 0.1 to 0.4 μM, whereas the corresponding GI50 values for ONC201 ranged from 4 to 9 μM, representing at least a 10-fold potency increase [1]. At a 5 μM dose, ONC212 was approximately 50-fold more potent than ONC201 in preventing colony formation in four out of the seven cell lines tested, while both compounds were comparably effective at a 20 μM dose [1].
| Evidence Dimension | Growth inhibition (GI50) and colony formation inhibition |
|---|---|
| Target Compound Data | GI50 = 0.1–0.4 μM; 5 μM ONC212 potently inhibits colony formation in 4/7 pancreatic cancer cell lines |
| Comparator Or Baseline | ONC201: GI50 = 4–9 μM; 5 μM ONC201 minimally inhibits colony formation |
| Quantified Difference | ≥10-fold lower GI50; ~50-fold greater colony inhibition at 5 μM |
| Conditions | Panel of seven human pancreatic cancer cell lines; cell proliferation assay; colony formation assay at 5 μM and 20 μM, 72 h incubation |
Why This Matters
Researchers evaluating pancreatic cancer models may require ONC212 to achieve meaningful growth inhibition at concentrations where ONC201 is ineffective, enabling experiments at pharmacologically relevant nanomolar concentrations.
- [1] Lev, A., Lulla, A.R., Wagner, J., et al. Anti-pancreatic cancer activity of ONC212 involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP. Oncotarget. 2017;8(47):81776-81793. View Source
